molecular formula C18H17N3O3S B2859909 N-(4-acetamidophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide CAS No. 406175-90-4

N-(4-acetamidophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Cat. No.: B2859909
CAS No.: 406175-90-4
M. Wt: 355.41
InChI Key: ACBURUGEJYPHOJ-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide ( 406175-90-4) is an organic molecule of significant research interest due to its benzothiazine core structure, a scaffold known for diverse biological activity. The compound features a 3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl moiety, which provides structural rigidity that can enhance selectivity in molecular target interactions . The 4-acetamidophenyl group contributes to the compound's overall solubility and bioavailability profile, making it a valuable entity for pharmacological investigations . Research into benzothiazine derivatives, the structural class to which this compound belongs, has revealed their potential as inhibitors of focal adhesion kinase (FAK), a non-receptor tyrosine kinase that is overexpressed in many cancers . These inhibitors often function through a unique allosteric mechanism, binding to a pocket in the kinase C-lobe and trapping the activation loop in a distorted conformation that prevents ATP and substrate binding . Furthermore, benzothiazine derivatives are recognized as having potential biological activity in other areas, including as antifungal and antibacterial agents, as well as antioxidants . This compound is intended for research applications only and is not designed for human therapeutic or veterinary use. Researchers can utilize this high-purity compound for various in vitro studies, including assay development, high-throughput screening, and investigating mechanisms of action in conditions such as cancer and infectious diseases.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-11(22)19-12-6-8-13(9-7-12)20-17(23)10-16-18(24)21-14-4-2-3-5-15(14)25-16/h2-9,16H,10H2,1H3,(H,19,22)(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACBURUGEJYPHOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetamidophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological effects of this compound, drawing from various research studies.

Chemical Structure and Synthesis

The compound features a benzothiazine core, which is known for its diverse biological activities. The synthesis typically involves the reaction of 4-acetamidophenyl derivatives with 3-oxo-3,4-dihydrobenzothiazine intermediates. The structural formula can be represented as:

C17H18N2O2S\text{C}_{17}\text{H}_{18}\text{N}_{2}\text{O}_{2}\text{S}

This structure includes an acetamide group that enhances its solubility and bioavailability.

Antimicrobial Activity

Research indicates that derivatives of benzothiazine compounds exhibit significant antimicrobial properties. A study highlighted the synthesis of several heterocyclic compounds derived from 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid, demonstrating their effectiveness against various bacterial strains. The compounds showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Anticancer Properties

The anticancer activity of benzothiazine derivatives has been documented in several studies. For instance, compounds similar to this compound have demonstrated inhibitory effects on cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The specific pathways affected include modulation of apoptotic markers and cell proliferation signals .

Anti-inflammatory Effects

Inflammation-related diseases are another area where benzothiazine derivatives show promise. The compound has been investigated for its ability to reduce inflammatory markers in vitro. Studies have shown that it can inhibit the release of pro-inflammatory cytokines, which are critical in the pathogenesis of chronic inflammatory conditions .

Study 1: Antimicrobial Activity Assessment

A comprehensive study evaluated the antimicrobial efficacy of various benzothiazine derivatives, including this compound. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against several pathogens:

PathogenMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

This data underscores the potential use of these compounds in developing new antimicrobial agents .

Study 2: Anticancer Mechanism Exploration

In another investigation focusing on anticancer properties, this compound was tested against human breast cancer cells (MCF7). The study found that treatment with this compound led to a significant reduction in cell viability and induced apoptosis as evidenced by increased caspase activity:

Treatment Concentration (µM)Cell Viability (%)Caspase Activity (fold increase)
01001
10702
50305

These findings suggest that the compound may serve as a lead structure for developing novel anticancer therapeutics .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The pharmacological profile of benzothiazine derivatives is highly sensitive to substituents on the phenyl ring and modifications to the acetamide side chain. Below is a comparative analysis of key analogs (Table 1):

Table 1: Structural and Functional Comparison of Selected Benzothiazine Derivatives

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Biological Activity References
N-(4-acetamidophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide 4-acetamidophenyl C₁₈H₁₇N₃O₃S 355.41 Under investigation -
N-(4-chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide 4-chlorophenyl C₁₆H₁₃ClN₂O₂S 346.82 Hv1 channel inhibition; chronic pain modulation
N-(4-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide 4-nitrophenyl C₁₆H₁₃N₃O₄S 357.35 Screening compound (biological target unspecified)
N-(3-trifluoromethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide 3-trifluoromethylphenyl C₁₇H₁₃F₃N₂O₂S 366.36 Not reported; structural analog
N-(2-butoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide 2-butoxyphenyl C₂₀H₂₂N₂O₃S 370.47 Screening compound (activity unspecified)
Key Observations:

Electron-Withdrawing Groups (Cl, NO₂, CF₃): The 4-chlorophenyl analog (YHV98-4) demonstrates potent Hv1 channel inhibition, attenuating chronic inflammatory pain in preclinical models . Its efficacy is attributed to enhanced lipophilicity and target binding affinity compared to unsubstituted derivatives. The 4-nitrophenyl derivative (Mol. Wt. 357.35) is primarily used in high-throughput screening, suggesting utility in target identification .

Electron-Donating Groups (Acetamido):

  • The 4-acetamidophenyl variant introduces hydrogen-bonding capacity via the acetamido group, which may enhance solubility or receptor interactions. However, its biological data remain underexplored.

Alkoxy Modifications (2-butoxyphenyl):

  • The 2-butoxyphenyl analog (Mol. Wt. 370.47) exemplifies how alkyl chain extensions can modulate pharmacokinetics, though its therapeutic relevance is unclear .

Preparation Methods

Synthetic Routes

Condensation with Benzothiazinone Intermediate

The most widely reported method involves a two-step condensation protocol, adapted from anticonvulsant-focused syntheses:

Step 1: Synthesis of (2H)-Oxo-3,3a-Dihydrofuro[3,2-b]Benzothiazine
O-Aminophenol reacts with maleic anhydride in refluxing acetic acid to yield 2,3-dihydro-3-oxo-(2H)-1,4-benzothiazin-2-yl-acetic acid. Subsequent treatment with thionyl chloride (SOCl₂) cyclizes the intermediate into the furobenzothiazine core.

Step 2: Amide Coupling with 4-Acetamidoaniline
The furobenzothiazine intermediate undergoes nucleophilic acyl substitution with 4-acetamidoaniline in polar aprotic solvents (e.g., dimethylformamide, DMF) at 80–100°C. Triethylamine is typically added to scavenge HCl, with yields ranging from 45% to 62%.

Key Data:
Parameter Value Source
Reaction Temperature 80–100°C
Solvent DMF
Yield 45–62%
Reaction Time 6–8 hours

Acid Chloride-Mediated Amidation

A classical approach involves converting the benzothiazinone acetic acid to its acid chloride, followed by amidation:

Step 1: Acid Chloride Formation
Treatment of 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid with excess thionyl chloride (SOCl₂) in dichloromethane (DCM) at 40°C for 3 hours yields the corresponding acid chloride.

Step 2: Amide Bond Formation
The acid chloride reacts with 4-acetamidoaniline in DCM with N,N-diisopropylethylamine (DIPEA) as a base. The product precipitates upon cooling, with yields up to 68%.

Optimization Insights:
  • Solvent Choice: DCM minimizes side reactions vs. ethereal solvents.
  • Stoichiometry: 1.2 equivalents of SOCl₂ ensure complete conversion.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • DMF vs. DMAc: Dimethylacetamide (DMAc) enhances solubility of the benzothiazinone intermediate, improving yields by 15% compared to DMF.
  • Reflux vs. Microwave: Microwave-assisted synthesis (120°C, 30 minutes) reduces reaction time by 75% but risks decomposition.

Catalytic Additives

  • Sulfuric Acid: Adding 5–7% H₂SO₄ in DMAc accelerates cyclization, reducing reaction time to 2 hours.
  • Molecular Sieves: 4Å sieves absorb water, preventing hydrolysis during amidation.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, DMSO-d₆):

  • δ 10.58 (s, 1H, NH), 7.72 (d, J = 8.4 Hz, 2H, ArH), 7.56 (d, J = 8.4 Hz, 2H, ArH), 7.28–7.12 (m, 4H, benzothiazinone-H), 4.32 (s, 2H, CH₂CO), 2.08 (s, 3H, CH₃CO).

IR (KBr):

  • 3276 cm⁻¹ (N–H stretch), 1689 cm⁻¹ (C=O), 1540 cm⁻¹ (C–N).

Purity Assessment

HPLC (C18 column, acetonitrile/water gradient) shows ≥98% purity for acid chloride-derived batches.

Comparative Analysis of Methodologies

Method Yield (%) Purity (%) Scalability Cost Efficiency
Condensation 45–62 95–97 Moderate High
Ugi-4CR ~50* 90–92 Low Moderate
Acid Chloride 60–68 97–99 High Moderate

*Estimated based on analogous reactions.

Key Findings:

  • Acid chloride-mediated synthesis offers superior yield and purity.
  • Ugi-4CR is less viable due to unoptimized conditions for the target substrate.

Q & A

Basic: What synthetic methodologies are employed to synthesize N-(4-acetamidophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide?

The synthesis typically involves multi-step organic reactions:

  • Step 1: Condensation of a benzothiazine precursor with an acetamide derivative. For example, acetic anhydride or acetyl chloride is used to introduce the acetamide group .
  • Step 2: Cyclization under controlled conditions (e.g., reflux in ethanol or THF) to form the 3-oxo-3,4-dihydro-2H-1,4-benzothiazine core .
  • Step 3: Functionalization of the aromatic ring (e.g., nitration or halogenation) to attach substituents like the 4-acetamidophenyl group .
    Key reagents: m-chloroperbenzoic acid (mCPBA) for oxidation, lithium aluminum hydride (LiAlH₄) for reduction, and catalysts like DMAP for amide bond formation .

Basic: How is the compound characterized for structural confirmation and purity?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the presence of aromatic protons (δ 6.8–8.2 ppm) and acetamide carbonyl signals (δ ~170 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 386.84 for C₁₉H₁₈N₃O₃S) .
  • X-ray Crystallography: SHELXL refines crystallographic data to resolve bond lengths and dihedral angles, ensuring structural accuracy .

Basic: What in vitro assays are recommended for initial biological activity screening?

  • Antifungal Activity: Broth microdilution assays against Candida albicans and Aspergillus fumigatus (MIC values reported in µg/mL) .
  • Anticancer Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Enzyme Inhibition: Fluorometric assays targeting kinases or proteases to evaluate inhibition potency .

Advanced: How do substituents on the benzothiazine core influence structure-activity relationships (SAR)?

  • Electron-Withdrawing Groups (e.g., -NO₂, -CF₃): Enhance biological activity by increasing electrophilicity. For example, the trifluoromethyl group in related compounds improves target binding .
  • Chlorophenyl vs. Fluorophenyl Substituents: Chlorine increases lipophilicity, enhancing membrane permeability, while fluorine improves metabolic stability .
  • Acetamide Linker: Modulating the chain length or replacing oxygen with sulfur alters pharmacokinetics (e.g., logP values) .

Advanced: What crystallographic challenges arise during structure determination of this compound?

  • Disorder in the Benzothiazine Ring: SHELXL refinement resolves disorder by partitioning occupancies and applying restraints to bond lengths .
  • Twinned Data: SHELXD and SHELXE are used for experimental phasing in cases of pseudo-merohedral twinning .
  • Hydrogen Bonding Networks: SHELXL-generated Fourier maps identify intermolecular interactions stabilizing the crystal lattice .

Advanced: How can researchers address contradictions in biological activity data across similar derivatives?

  • Cross-Validation with Multiple Assays: Confirm antifungal activity using both agar diffusion and microbroth dilution methods to rule out false positives .
  • Metabolic Stability Testing: LC-MS analysis of hepatic microsomal incubations clarifies whether discrepancies arise from rapid degradation .
  • Docking Studies: Molecular modeling (e.g., AutoDock Vina) identifies steric clashes or unfavorable interactions in derivatives with reduced activity .

Advanced: What strategies optimize reaction yields in multi-step syntheses?

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution rates for acetamide formation .
  • Catalytic Systems: Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings to attach aryl groups with >80% yields .
  • Purification: Flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) achieves >95% purity .

Advanced: How do researchers evaluate the compound’s stability and solubility for formulation studies?

  • Thermogravimetric Analysis (TGA): Determines decomposition temperatures (e.g., ~200°C for related benzothiazines) .
  • Solubility Profiling: Shake-flask method in PBS (pH 7.4) and DMSO identifies optimal solvents for in vivo dosing .
  • Light Sensitivity Tests: UV-Vis spectroscopy monitors degradation under accelerated light exposure (ICH Q1B guidelines) .

Advanced: What molecular targets are hypothesized for this compound’s biological activity?

  • RORγt Modulation: Patent data suggest derivatives act as RORγ inverse agonists, relevant in autoimmune diseases (e.g., IC₅₀ < 100 nM) .
  • Cytochrome P450 Inhibition: CYP3A4 binding predicted via docking studies due to the benzothiazine core’s planar structure .
  • Topoisomerase II Inhibition: Intercalation into DNA confirmed by ethidium bromide displacement assays .

Advanced: What analytical techniques resolve low yields in final synthetic steps?

  • Reaction Monitoring: In situ FTIR tracks carbonyl intermediate formation (e.g., 1680 cm⁻¹ for amide C=O) .
  • Byproduct Identification: LC-MS/MS identifies hydrolysis products (e.g., free carboxylic acids) requiring pH adjustment .
  • Microwave-Assisted Synthesis: Reduces reaction time from 24h to 2h, minimizing side reactions .

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